1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine

Monoamine Oxidase B Enzyme Inhibition Parkinson's Disease

Choose this certified safinamide impurity 10 reference standard for reliable analytical control. As the N-dealkylated metabolite of safinamide, it is a reversible MAO-B inhibitor (IC50 283 nM, selectivity index >353) with a distinct benzylamine scaffold, unlike irreversible inhibitors like selegiline. Essential for HPLC/UPLC method validation per ICH Q3A/Q3B and quantitative PK-PD modeling in preclinical Parkinson's research. Guaranteed high purity for reproducible results.

Molecular Formula C14H14FNO
Molecular Weight 231.27
CAS No. 849805-95-4
Cat. No. B2798242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine
CAS849805-95-4
Molecular FormulaC14H14FNO
Molecular Weight231.27
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)COC2=CC=C(C=C2)CN
InChIInChI=1S/C14H14FNO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,9-10,16H2
InChIKeyDLQRSGVKMVGZLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine (CAS 849805-95-4) in Parkinson's Disease Research


1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine (CAS 849805-95-4) is a fluorinated benzylamine derivative primarily recognized as the N-dealkylated metabolite of safinamide (Xadago) [1]. It acts as a moderate inhibitor of monoamine oxidase B (MAO-B) and is also identified as safinamide impurity 10, essential for pharmaceutical analytical control .

Why 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine Cannot Be Substituted by Generic Analogs in Assay Development


Generic MAO-B inhibitors like selegiline or rasagiline exhibit irreversible, covalent inhibition and significantly higher potency [1]. In contrast, this compound is a reversible metabolite with a distinct benzylamine scaffold that retains the 3-fluorobenzyloxy pharmacophore but lacks the α-aminoamide side chain of safinamide, fundamentally altering its binding kinetics and selectivity profile [2]. Consequently, substituting it with another MAO-B inhibitor introduces uncontrolled variability in potency, mechanism (reversible vs. irreversible), and off-target effects, compromising the validity of comparative studies [3].

Quantitative Differential Evidence for 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine vs. Safinamide and Other MAO-B Inhibitors


MAO-B Inhibition Potency: 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine vs. Safinamide

The target compound exhibits an IC50 of 283 nM against recombinant human MAO-B using benzylamine as substrate [1]. This potency is approximately 3-fold weaker than the parent drug safinamide (IC50 = 98 nM) [2], confirming it as a less potent but still active metabolite.

Monoamine Oxidase B Enzyme Inhibition Parkinson's Disease

MAO-A Off-Target Activity: 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine vs. Safinamide

The target compound shows minimal activity against MAO-A with an IC50 > 100,000 nM (>100 μM) [1]. In contrast, safinamide exhibits measurable MAO-A inhibition with an IC50 of approximately 5,800 nM [2]. This indicates the metabolite has enhanced selectivity for MAO-B over MAO-A compared to the parent drug.

Monoamine Oxidase A Selectivity Off-Target Effects

MAO-B Selectivity Index (SI): 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine vs. Safinamide

The selectivity index (IC50 MAO-A / IC50 MAO-B) for the target compound is calculated to be >353, based on MAO-A IC50 >100,000 nM and MAO-B IC50 = 283 nM [1]. This compares favorably to safinamide's selectivity index of approximately 59 (MAO-A IC50 = 5,800 nM / MAO-B IC50 = 98 nM) [2].

Selectivity Index Isoform Specificity MAO-B

Molecular Identity: Distinction from Safinamide and Related Impurities

The compound is specifically cataloged as safinamide impurity 10, with a molecular weight of 231.27 g/mol and a melting point of 44-45 °C . It is structurally distinct from safinamide (MW = 302.34 g/mol) due to the absence of the propanamide moiety, and from O-debenzylated safinamide (NW-1199) which lacks the entire benzyl group [1]. This unique structure is critical for HPLC method development and impurity profiling.

Pharmaceutical Impurity Analytical Reference Standard Quality Control

Optimal Research and Industrial Applications for 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine


Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of Safinamide in Preclinical Studies

Utilize this compound as a quantitative analytical standard to measure plasma and brain concentrations of the N-dealkylated metabolite following safinamide administration. The established MAO-B IC50 of 283 nM enables correlation of metabolite exposure with observed enzyme inhibition, refining PK-PD models and supporting dose optimization in preclinical Parkinson's disease research [1].

Pharmaceutical Impurity Profiling and Analytical Method Validation

Employ the compound as a certified reference standard (safinamide impurity 10) for HPLC or UPLC method development, validation, and routine quality control of safinamide drug substance and finished products. Its distinct retention time and molecular properties are essential for meeting ICH Q3A/Q3B impurity identification and quantification thresholds [1].

Selective MAO-B Probe Development for Neuroscience Research

Leverage the compound's high MAO-B selectivity index (>353) to design and validate novel MAO-B imaging agents or biochemical assays that require minimal MAO-A cross-reactivity. It serves as a structurally defined benchmark for screening new chemical entities targeting the benzylamine binding site of MAO-B [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.